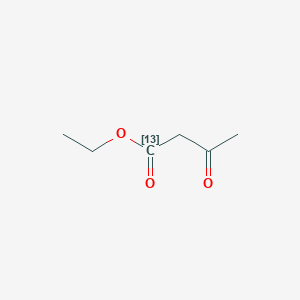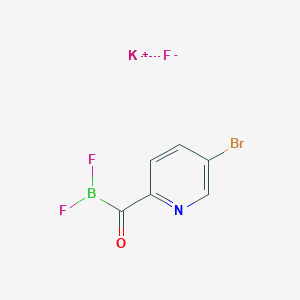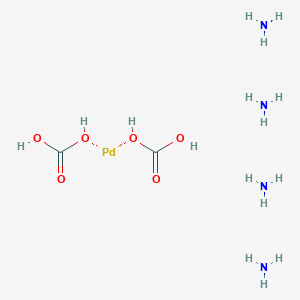
Uridine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-15N2 is a stable isotope-labeled compound of uridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in the development of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-15N2 involves the incorporation of nitrogen-15 into uridine. One method includes the use of [15N2]urea in the preparation process . The synthesis starts with the condensation of potassium cyanide with D-erythrose, followed by a series of reactions to introduce the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of 98 atom % 15N .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-15N2 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in uridine with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include uracil from oxidation, dihydrouridine from reduction, and various substituted uridine derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Uridine-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation by tracking the incorporation of uridine into RNA.
Industry: Employed in the production of labeled compounds for research and diagnostic purposes.
Wirkmechanismus
Uridine-15N2 exerts its effects by incorporating into RNA during transcription. The labeled nitrogen atoms allow researchers to trace and study the metabolic pathways and interactions of uridine within the cell. The molecular targets include RNA polymerase and various enzymes involved in nucleoside metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-13C9,15N2: Another labeled uridine compound with both carbon-13 and nitrogen-15 isotopes.
Adenosine-13C10,15N5: A labeled adenosine compound with carbon-13 and nitrogen-15 isotopes.
Guanosine-13C10,15N5: A labeled guanosine compound with carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-15N2 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in tracing nitrogen metabolism and studying nucleoside interactions in biological systems. Its high isotopic purity ensures accurate and reliable results in research applications .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-DMNIUWJGSA-N |
Isomerische SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
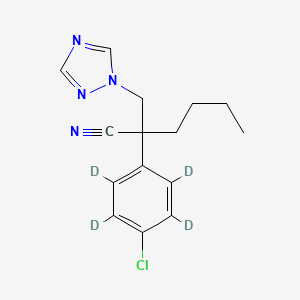
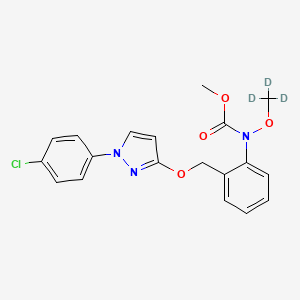
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
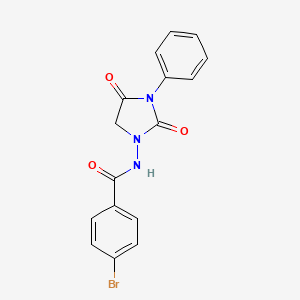
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
